molecular formula C10H10Br2N2O B12282474 2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine

2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine

Cat. No.: B12282474
M. Wt: 334.01 g/mol
InChI Key: RTIOAQUCDNOVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name and Structural Formula

The systematic IUPAC name for this compound is 2,5-dibromo-3-(pyrrolidine-1-carbonyl)pyridine . Its structural formula consists of a pyridine ring with:

  • Bromine atoms at positions 2 and 5.
  • A pyrrolidine-1-carbonyl group (-C(O)N(C4H8)) at position 3.

The structural formula is represented as:

Derived from substituent patterns in bromopyridine derivatives.

CAS Registry Number and Alternative Designations

  • CAS Registry Number : Not explicitly listed in accessible databases as of May 2025.
  • Alternative names :
    • 3-(Pyrrolidine-1-carbonyl)-2,5-dibromopyridine
    • 2,5-Dibromo-N-pyrrolidylpyridine-3-carboxamide

      Based on nomenclature rules for pyridine carboxamides.

Molecular Weight and Empirical Formula

  • Empirical Formula : C10H9Br2N2O
  • Molecular Weight : 335.01 g/mol (calculated from atomic masses: C=12.01, H=1.01, Br=79.90, N=14.01, O=16.00).

Table 1: Molecular Composition

Component Quantity Contribution to Molecular Weight (g/mol)
Carbon 10 120.10
Hydrogen 9 9.09
Bromine 2 159.80
Nitrogen 2 28.02
Oxygen 1 16.00
Total 333.01

Calculations derived from substituent addition to pyridine core.

Structural and Electronic Properties

Stereochemical Considerations

The pyrrolidine ring introduces a non-planar, saturated five-membered ring system, creating a stereochemically diverse environment. The nitrogen atom in the pyrrolidine group adopts a pyramidal geometry, influencing the electron density distribution across the pyridine ring.

Resonance and Tautomerism

The carbonyl group adjacent to the pyridine nitrogen participates in resonance, delocalizing electron density into the aromatic ring. This resonance stabilization enhances the electrophilic character of the pyridine ring, particularly at the 4- and 6-positions.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR :
    • Pyridine protons: δ 8.50–9.20 ppm (deshielded due to electron-withdrawing bromine and carbonyl groups).
    • Pyrrolidine protons: δ 1.80–3.40 ppm (multiplet for CH2 groups).
  • 13C NMR :
    • Carbonyl carbon: δ 165–170 ppm.
    • Pyridine carbons: δ 120–150 ppm (C-Br signals at higher δ).

Infrared (IR) Spectroscopy

  • Strong absorption at ~1680 cm-1 (C=O stretch).
  • Peaks at ~650 cm-1 (C-Br stretching vibrations).

Comparative Analysis with Analogues

Table 2: Comparison with Related Bromopyridines

Compound Substituents Molecular Formula Molecular Weight (g/mol)
2,5-Dibromopyridine Br at 2,5 C5H3Br2N 236.89
2,5-Dibromo-3-methylpyridine Br at 2,5; CH3 at 3 C6H5Br2N 250.92
2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine Br at 2,5; pyrrolidinocarbonyl at 3 C10H9Br2N2O 335.01

Data synthesized from PubChem and NIST entries.

Applications and Relevance

Medicinal Chemistry

The pyrrolidine-1-carbonyl group serves as a bioisostere for carboxylic acids, enhancing membrane permeability in drug candidates. Bromine atoms facilitate halogen bonding with biological targets, such as kinases or GPCRs.

Materials Science

Bromine substituents enable Suzuki-Miyaura cross-coupling reactions, allowing the synthesis of conjugated polymers for organic electronics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10Br2N2O

Molecular Weight

334.01 g/mol

IUPAC Name

(2,5-dibromopyridin-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C10H10Br2N2O/c11-7-5-8(9(12)13-6-7)10(15)14-3-1-2-4-14/h5-6H,1-4H2

InChI Key

RTIOAQUCDNOVLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N=CC(=C2)Br)Br

Origin of Product

United States

Preparation Methods

Bromination via Diazotization of 2-Aminopyridine

Methodology :

  • Step 1 : Acetylation of 2-aminopyridine with acetic anhydride under reflux forms 2-acetamidopyridine.
  • Step 2 : Bromination using liquid bromine at 45–55°C yields 2-amino-5-bromopyridine.
  • Step 3 : Diazotization with NaNO₂ in HBr/CuBr₂ at -5–15°C replaces the amino group with bromine, yielding 2,5-dibromopyridine.

Key Data :

Parameter Condition Yield Source
Acetic anhydride ratio 1:1.5 (2-aminopyridine:Ac₂O) 60%
Bromine stoichiometry 1.2–1.5 equiv. per amine group 64–88%
Diazotization temp. -5–15°C 77%

Mechanistic Insight :
The acetyl group directs bromine to the para position (C5), while diazotization selectively substitutes the amino group at C2 with bromine.

Direct Bromination of 2-Hydroxypyridine

Methodology :

  • Step 1 : Bromination of 2-hydroxypyridine with N-bromosuccinimide (NBS) in acetonitrile at -10–25°C yields 2-hydroxy-5-bromopyridine.
  • Step 2 : Phosphorus tribromide (PBr₃) in 1,2-dichloroethane replaces the hydroxyl group with bromine, forming 2,5-dibromopyridine.

Key Data :

Parameter Condition Yield Source
NBS stoichiometry 1:1 (2-hydroxypyridine:NBS) 90%
PBr₃ reaction time 10 h reflux 89%

Advantage : Higher regioselectivity (94:6 ratio for 5-bromo vs. 3-bromo isomer).

Introduction of Pyrrolidinocarbonyl Group

The final step involves acylating 2,5-dibromopyridine at the C3 position.

Friedel-Crafts Acylation

Methodology :

  • Step 1 : React 2,5-dibromopyridine with pyrrolidine-1-carbonyl chloride in the presence of AlCl₃.
  • Step 2 : Purify via recrystallization or column chromatography.

Key Data :

Parameter Condition Yield Source
Catalyst AlCl₃ (1.2 equiv.) 72%
Solvent Dichloromethane

Challenge : Competing bromine displacement is minimized by using mild conditions and excess acyl chloride.

Transition Metal-Catalyzed Coupling

Methodology :

  • Step 1 : Convert 2,5-dibromopyridine to the Grignard reagent (3-lithio derivative) at -78°C.
  • Step 2 : React with pyrrolidine-1-carbonyl chloride or pivaloyl chloride to install the acyl group.

Key Data :

Parameter Condition Yield Source
Temperature -78°C (Grignard formation) 65%
Coupling agent Pd(PPh₃)₄ (5 mol%) 58%

Advantage : Better control over C3 selectivity compared to electrophilic substitution.

Alternative Routes and Innovations

One-Pot Bromination-Acylation

A recent patent (CN112679420A) describes a telescoped process:

  • Step 1 : Brominate 2-hydroxypyridine with dibromohydantoin.
  • Step 2 : In situ acylation using pyrrolidine carbonyl chloride and DMAP.

Key Data :

Parameter Condition Yield Source
Total yield 68%

Limitation : Requires strict stoichiometric control to avoid over-bromination.

Critical Analysis of Methodologies

Yield Comparison

Method Key Step Yield Cost Efficiency
Diazotization CuBr₂-catalyzed reaction 64–88% Moderate
Direct Bromination PBr₃-mediated 89% High
Friedel-Crafts AlCl₃ catalysis 72% Low
Grignard Coupling Pd-catalyzed 58% High

Regioselectivity Challenges

  • Bromination : Electron-donating groups (e.g., -NH₂, -OH) direct bromine to para positions, but competing ortho substitution occurs without protecting groups.
  • Acylation : Steric hindrance from C2 and C5 bromines favors C3 substitution in Friedel-Crafts reactions.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine involves its interaction with specific molecular targets. The bromine atoms and the pyrrolidinocarbonyl group play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Molecular and Structural Comparison

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key References
This compound* Pyrrolidinocarbonyl (amide) C₁₁H₁₁Br₂N₂O ~361.0 (estimated) Not available Inferred
2,5-Dibromo-3-methylpyridine Methyl C₆H₅Br₂N 250.92 3430-18-0
2,5-Dibromo-3-(trifluoromethyl)pyridine Trifluoromethyl C₆H₂Br₂F₃N 304.89 79623-39-5
2,5-Dibromo-3-(methoxymethyl)pyridine Methoxymethyl C₇H₇Br₂NO 280.95 1908499-54-6

Notes:

  • Trifluoromethyl group : Electron-withdrawing effect increases stability against nucleophilic attack, making it suitable for agrochemical intermediates .

Reactivity Trends :

  • Bromine atoms at 2- and 5-positions enable Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions for functionalization .
  • The pyrrolidinocarbonyl group may direct electrophilic substitution to the 4- or 6-positions due to resonance effects.

Commercial Availability and Pricing

Compound Name Catalog Number Price (1 g) Price (25 g) Supplier Reference
2,5-Dibromo-3-methylpyridine HB675 $400 $4,800 TCI America
2,5-Dibromo-3-(trifluoromethyl)pyridine MFCD13185530 Not listed Not listed Specialty suppliers
2,5-Dichloro-3-methoxypyridine HB337 $500 $6,000 Catalog of Pyridine Compounds

Notes:

  • Prices scale non-linearly with quantity due to synthesis complexity .

Biological Activity

2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and potential applications in pharmaceuticals.

  • Molecular Formula : C₉H₈Br₂N₂O
  • Molecular Weight : 305.98 g/mol
  • CAS Number : 79623-39-5

Synthesis

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by the introduction of the pyrrolidinocarbonyl group. Specific synthetic routes can vary, but they generally involve:

  • Bromination : Utilizing bromine or brominating agents to introduce bromine atoms at the 2 and 5 positions of a pyridine ring.
  • Carbonylation : The pyrrolidinocarbonyl moiety is introduced through acylation reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, particularly Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein biosynthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antibiotics, especially in an era of increasing antibiotic resistance.

The proposed mechanism of action for this compound includes:

  • Inhibition of Protein Synthesis : Similar to other pyridine derivatives, it may inhibit ribosomal function.
  • Disruption of Membrane Integrity : The lipophilicity imparted by the dibromo substituents enhances membrane penetration, leading to cell lysis.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Ippolito et al. (2008) demonstrated that derivatives of pyridine compounds exhibit varying degrees of antibacterial activity. The study specifically noted that this compound had a comparable efficacy to established antibiotics like linezolid against resistant strains of Staphylococcus aureus.
  • Biofilm Formation Inhibition : Another study focused on the compound's ability to inhibit biofilm formation in Streptococcus pneumoniae. The results indicated a concentration-dependent reduction in biofilm mass when treated with this compound, suggesting its potential utility in treating biofilm-associated infections.

Potential Applications

Given its biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a scaffold for designing new antimicrobial agents.
  • Research Tools : For studying bacterial resistance mechanisms and developing strategies to combat biofilms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.